(2Z)-2-acetyl-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)but-2-enehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-acetyl-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)but-2-enehydrazide is a complex organic compound that features a combination of benzodioxole, piperazine, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-acetyl-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)but-2-enehydrazide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and benzothiazole intermediates, followed by their coupling with piperazine. The final step involves the formation of the but-2-enehydrazide moiety under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-acetyl-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)but-2-enehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-acetyl-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)but-2-enehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2Z)-2-acetyl-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)but-2-enehydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other molecules that feature benzodioxole, piperazine, or benzothiazole moieties. Examples include:
- 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
What sets (2Z)-2-acetyl-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)but-2-enehydrazide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H27N5O4S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(Z)-2-acetyl-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)but-2-enehydrazide |
InChI |
InChI=1S/C25H27N5O4S/c1-16(23(17(2)31)24(32)30(26)25-27-19-5-3-4-6-22(19)35-25)29-11-9-28(10-12-29)14-18-7-8-20-21(13-18)34-15-33-20/h3-8,13H,9-12,14-15,26H2,1-2H3/b23-16- |
InChI Key |
LRENESWCOIKUJC-KQWNVCNZSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)C)/C(=O)N(C1=NC2=CC=CC=C2S1)N)/N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC(=C(C(=O)C)C(=O)N(C1=NC2=CC=CC=C2S1)N)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.